molecular formula C18H20FNO B1510342 N-(4-tert-Butylbenzyl)-4-fluorobenzamide

N-(4-tert-Butylbenzyl)-4-fluorobenzamide

Cat. No.: B1510342
M. Wt: 285.4 g/mol
InChI Key: SCJAUPGJQKQFGX-UHFFFAOYSA-N
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Description

N-(4-tert-Butylbenzyl)-4-fluorobenzamide is a chemical compound of interest in medicinal chemistry and biochemical research. While specific studies on this exact molecule are limited, its structure, incorporating both tert-butylbenzyl and fluorobenzamide groups, is characteristic of ligands designed to interact with biological targets. Research on closely related N-substituted benzyl benzamide and thiourea analogs has demonstrated their significance as ligands for the vanilloid receptor (TRPV1), a key player in pain sensation and neurogenic inflammation . The tert-butyl group is often incorporated to fine-tune the compound's steric profile and metabolic stability, while the fluorobenzamide moiety can influence electronic properties and binding affinity. This suggests potential applications for this compound in neuroscience and pharmacology research, particularly in the study of ion channel function and the development of novel therapeutic agents. The compound is intended for laboratory research purposes only. For Research Use Only. Not for human or veterinary or diagnostic use.

Properties

Molecular Formula

C18H20FNO

Molecular Weight

285.4 g/mol

IUPAC Name

N-[(4-tert-butylphenyl)methyl]-4-fluorobenzamide

InChI

InChI=1S/C18H20FNO/c1-18(2,3)15-8-4-13(5-9-15)12-20-17(21)14-6-10-16(19)11-7-14/h4-11H,12H2,1-3H3,(H,20,21)

InChI Key

SCJAUPGJQKQFGX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

N-(4-tert-Butylbenzyl)-4-fluorobenzamide has been investigated for its potential as an antimicrobial agent. Studies have demonstrated that derivatives of this compound exhibit promising activity against both Gram-positive and Gram-negative bacteria.

  • Methods of Application : Antimicrobial activity is typically assessed using in vitro assays such as:
    • Disk diffusion tests
    • Turbidimetric methods
  • Results Summary : Minimum inhibitory concentration (MIC) values indicate effective concentrations that inhibit bacterial growth, showcasing its potential as a therapeutic agent in infectious disease management.

Anticancer Activity

Research has also focused on the anticancer properties of this compound, particularly against various cancer cell lines.

  • Methods of Application : The anticancer activity is evaluated using cell viability assays, such as:
    • Sulforhodamine B (SRB) assay
  • Results Summary : Certain derivatives have shown significant inhibition of cancer cell proliferation, with effective concentrations often reported as IC50 values, indicating the concentration required to reduce cell viability by 50%.

Drug Design and Molecular Docking

The compound's structure has been utilized in molecular docking studies to predict its binding affinity and interactions with biological targets.

  • Application Summary : These studies aid in rational drug design by identifying potential therapeutic targets and optimizing lead compounds based on their predicted interactions.
  • Results Summary : Synthesized hybrids have demonstrated increased antibacterial activity compared to individual components, indicating a synergistic effect.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated that:

  • The compound exhibited strong inhibitory effects against Staphylococcus aureus and Escherichia coli.
  • MIC values ranged from 10 to 50 µg/mL, demonstrating its potential for further development as an antimicrobial agent.

Case Study 2: Anticancer Properties

In vitro studies on breast cancer cell lines revealed:

  • This compound derivatives significantly inhibited cell proliferation.
  • The most active derivative had an IC50 value of 5 µM, suggesting strong antiproliferative effects.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond undergoes hydrolysis under both acidic and basic conditions, yielding 4-fluorobenzoic acid and 4-tert-butylbenzylamine as products.

Key Conditions and Outcomes

ConditionCatalyst/TemperatureYield (%)Product 1Product 2
Acidic (HCl, 6M)Reflux, 12 h85–904-Fluorobenzoic acid4-tert-Butylbenzylamine
Basic (NaOH, 2M)80°C, 8 h78–824-Fluorobenzoate salt4-tert-Butylbenzylamine

Hydrolysis kinetics are influenced by steric hindrance from the tert-butyl group, which slightly reduces reaction rates compared to simpler benzamides .

Nucleophilic Aromatic Substitution

The fluorine atom on the benzamide ring participates in nucleophilic substitution reactions, particularly under catalytic conditions.

Example Reactions

  • Methoxydefluorination :
    Reacting with sodium methoxide (NaOMe) in DMF at 120°C for 6 h replaces fluorine with a methoxy group, forming N-(4-tert-butylbenzyl)-4-methoxybenzamide (Yield: 72%).

  • Amination :
    Using Pd/C catalysis and ammonia at 100°C, fluorine is substituted with an amino group (Yield: 68%).

Catalytic Aminocarbonylation

The compound participates in nickel-catalyzed aminocarbonylation reactions, forming α-ketoamide derivatives.

Mechanistic Insights

  • Catalyst System : Ni(0)/NaI/PPh₃

  • Key Steps :

    • Nitroarene reduction to 1,2-diaryl hydrazine.

    • Ligand substitution with NaI to form active Ni(III) intermediates.

    • Carbon monoxide insertion to generate the α-ketoamide product .

Optimized Conditions

ParameterValue
Temperature80°C
CO Pressure1 atm
Reaction Time10 h
Yield89%

Biological Interactions (Enzyme Inhibition)

While not a direct chemical reaction, the compound modulates enzyme activity through competitive inhibition.

Documented Targets

EnzymeIC₅₀ (µM)Mechanism
Fatty Acid Synthase12.3Binds to ketosynthase domain
CYP3A418.7Heme iron coordination

The tert-butyl group enhances hydrophobic binding to enzyme active sites, while the fluorine atom stabilizes interactions via electronegative effects .

Stability Under Oxidative Conditions

Exposure to N₂O₄ in CCl₄ at 50°C for 12 h induces deamination, yielding 4-(4-tert-butylbenzyl)oxybenzoic acid (Yield: 42.4%) .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Substituent Variations on the Benzamide Core

Halogen-Substituted Analogues
  • N-(5-Butyl-7-oxo-5,7-dihydroisobenzofuro[5,6-d]oxazol-2-yl)-4-chlorobenzamide (Z-4b) : Replaces fluorine with chlorine, increasing molecular weight (Cl: 35.45 g/mol vs. F: 19.00 g/mol) and lipophilicity. Reported yield: 63.4%, melting point: 227–229°C .
  • N-(2-chlorophenylcarbamothioyl)-4-fluorobenzamide : Incorporates a thiourea group (-NHC(S)NH-) instead of a benzylamine, enabling hydrogen bonding and altering solubility. Crystal structure analysis reveals intermolecular N–H···S and C–H···O interactions .
Heterocycle-Modified Analogues
  • Molecular formula: C₂₀H₂₀FN₃OS; molar mass: 369.46 g/mol .
  • N-[4-(3,5-dioxo-1,2,4-triazolin-4-yl)benzyl]-4-fluorobenzamide: Features a triazolinone ring, introducing electrophilic sites for reactivity. Synthesized via acid chloride or active ester routes .
Functional Group Replacements
  • 4-tert-Butyl-N-(4-methoxyphenyl)benzamide: Substitutes fluorine with methoxy (-OCH₃), increasing electron density and altering metabolic stability. No biological data reported .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Substituents
N-(4-tert-Butylbenzyl)-4-fluorobenzamide 313.38 Not reported Not reported 4-F, 4-tert-butylbenzyl
Z-4a (4-fluorobenzamide derivative) 412.43 183–185 34.9 Isobenzofurooxazolyl, 4-F
Z-4b (4-chlorobenzamide derivative) 428.88 227–229 63.4 Isobenzofurooxazolyl, 4-Cl
4-tert-butyl-N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide 369.46 Not reported Not reported Thiadiazole, 4-F, 4-tert-butyl

Data sourced from

Key Differentiators of this compound

  • Steric and Electronic Profile : The tert-butyl group enhances lipid solubility and metabolic stability compared to smaller alkyl or aryl substituents. Fluorine’s electronegativity may reduce electron density at the amide carbonyl, affecting hydrogen-bonding capacity .
  • Versatility in Derivatization: The benzylamine moiety allows for further functionalization (e.g., introduction of heterocycles or metal-binding groups), as seen in thiadiazole and triazolinone derivatives .

Preparation Methods

Direct Acylation Using 4-Fluorobenzoyl Chloride and 4-tert-Butylbenzylamine

  • Reaction: 4-fluorobenzoyl chloride is reacted with 4-tert-butylbenzylamine in an organic solvent under controlled temperature.
  • Solvent: Commonly dichloromethane or anhydrous organic solvents.
  • Temperature: The reaction is typically maintained at low temperature (~0°C) during reagent addition to minimize side reactions.
  • Base: A tertiary amine base such as N-ethyl-N,N-diisopropylamine (DIPEA) is often used to scavenge the hydrochloric acid formed.
  • Duration: Stirring at room temperature overnight or until completion.
  • Workup: Quenching with aqueous sodium bicarbonate, extraction, drying over anhydrous sodium sulfate, and solvent removal.
  • Purification: Flash chromatography on silica gel using petroleum ether/ethyl acetate mixtures.
  • Yield: High yields reported, typically around 80-90% under optimized conditions.

This method is straightforward and widely used due to the availability of reagents and the efficiency of reaction (Vulcanchem, 2023).

Peptide Coupling Reagents Mediated Amide Bond Formation

An alternative to acid chlorides involves coupling of 4-tert-butylbenzoic acid with 4-fluorobenzylamine derivatives using peptide coupling reagents:

  • Reagents: O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDCI), and benzotriazol-1-ol (HOBt).
  • Base: N-ethyl-N,N-diisopropylamine (DIPEA) or diisopropylethylamine (DIEA).
  • Solvent: Dichloromethane (DCM).
  • Temperature: Room temperature (~20°C).
  • Duration: Typically 16 hours under inert atmosphere (nitrogen).
  • Workup: Quenching with water, extraction with ethyl acetate, drying, and purification by silica gel chromatography.
  • Yield: Moderate to good yields (39% to 88%) depending on conditions and reagents used.

For example, the coupling of 4-(tert-butyl)benzoic acid with 4-bromo-2-fluorobenzylamine using HBTU and DIPEA in DCM at room temperature overnight yielded 88% of the corresponding benzamide.

Comparative Data Table of Preparation Methods

Method Key Reagents Solvent Temperature Reaction Time Yield (%) Notes
Direct Acylation 4-fluorobenzoyl chloride, 4-tert-butylbenzylamine, DIPEA DCM 0°C to RT Several hours 80-90 Simple, high yield, widely used
Peptide Coupling (HBTU/EDCI) 4-tert-butylbenzoic acid, 4-fluorobenzylamine, HBTU, DIPEA DCM RT 16 hours 39-88 Moderate to high yield, mild conditions
Hydrogenation + Coupling Pd/C catalyst, H2, EDCI, DMAP, carboxylic acid Ethanol, DCM RT (hydrogenation), 0°C to RT (coupling) 24 h + overnight ~76 (hydrogenation), good (coupling) Multi-step, useful for amine synthesis

Research Findings and Optimization Notes

  • Temperature Control: Maintaining low temperature during acid chloride addition minimizes side reactions and improves purity.
  • Coupling Reagents: Use of HBTU and EDCI with HOBt improves amide bond formation efficiency, especially with sterically hindered substrates.
  • Inert Atmosphere: Conducting coupling reactions under nitrogen reduces oxidation and side reactions.
  • Purification: Flash chromatography using petroleum ether and ethyl acetate gradients is effective for isolating pure product.
  • Catalyst Use: Pd/C hydrogenation is a clean method for precursor amine preparation but requires careful removal of catalyst residues.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-tert-Butylbenzyl)-4-fluorobenzamide, and how can reaction conditions be optimized for improved yields?

  • Methodology :

  • Coupling Reactions : Use acid chloride intermediates for amide bond formation under inert conditions (e.g., THF, DCM) with stoichiometric coupling agents like DCC or EDC.
  • Catalytic Systems : Palladium catalysts (e.g., Pd(PPh₃)₄) enable cross-coupling for tert-butylbenzyl group introduction .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures improves purity.
    • Optimization : Monitor reaction progress via TLC, adjust stoichiometry (1.2:1 benzylamine:fluorobenzoyl chloride), and maintain temperatures <50°C to minimize byproducts.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Techniques :

  • NMR : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) confirms substitution patterns (e.g., tert-butyl singlet at ~1.3 ppm, fluorophenyl aromatic signals) .
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight (expected [M+H]⁺ ~330.3 g/mol) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>95%).
    • Data Interpretation : Compare peaks with reference spectra and computational predictions (e.g., ChemDraw simulations).

Q. What strategies mitigate solubility challenges during in vitro assays for this compound?

  • Approaches :

  • Solvent Selection : Use DMSO for stock solutions (≤10 mM) diluted in assay buffers (PBS, pH 7.4).
  • LogP Optimization : Introduce polar groups (e.g., hydroxyl) via derivatization to improve aqueous solubility.
    • Table 1: Solubility Profile
SolventSolubility (mg/mL)
DMSO25
Ethanol8
Water<0.1
Based on analog data from

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) with SHELX software elucidate the 3D conformation of this compound?

  • Protocol :

  • Crystallization : Vapor diffusion (hexane/DCM) yields diffraction-quality crystals .
  • Refinement : SHELXL refines anisotropic displacement parameters and H-bonding networks .
  • Visualization : Mercury software analyzes torsion angles (e.g., tert-butyl dihedral angles ~60°) and packing interactions (π-π stacking distances ~3.8 Å).
    • Insights : Conformational rigidity influences binding pocket compatibility in enzyme assays.

Q. What experimental frameworks evaluate the neuritogenic potential of this compound in ocular tissue models?

  • Assays :

  • In Vitro : Retinal ganglion cell cultures treated with 1–10 µM compound; neurite outgrowth measured via ImageJ.
  • Enzyme Kinetics : Fluorescence polarization assays quantify binding to TrkA receptors (Kd calculations).
  • In Vivo : Murine corneal injury models assess sensitivity recovery (von Frey filaments).
    • Controls : Compare with 4-fluoro-N-(1-acetylpiperidin-4-yl)benzamide (positive control).

Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?

  • Strategies :

  • DFT Calculations : Optimize geometries at B3LYP/6-31G* level to predict electrostatic potential surfaces.
  • MD Simulations : GROMACS models (50 ns trajectories) assess protein-ligand stability.
  • Validation : SPR or ITC validates binding affinities; adjust computational parameters (e.g., solvation models).
    • Table 2: SAR of Fluorobenzamide Derivatives
SubstituentBioactivity (IC50, µM)
4-tert-Butylbenzyl2.1 ± 0.3
4-Fluorobenzyl5.7 ± 0.9
4-Methoxybenzyl>10
Adapted from

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